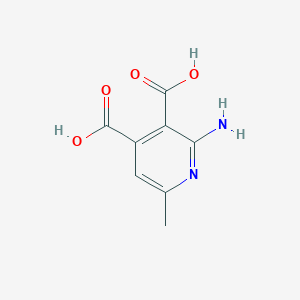

2-Amino-6-methylpyridine-3,4-dicarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-6-methylpyridine-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-3-2-4(7(11)12)5(8(13)14)6(9)10-3/h2H,1H3,(H2,9,10)(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPJNLPARRDKIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)N)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60666464 | |

| Record name | 2-Amino-6-methylpyridine-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60666464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89977-05-9 | |

| Record name | 2-Amino-6-methylpyridine-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60666464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-6-methylpyridine-3,4-dicarboxylic Acid

Abstract

This technical guide presents a comprehensive overview of a proposed synthetic pathway for 2-Amino-6-methylpyridine-3,4-dicarboxylic acid, a molecule of interest for researchers, scientists, and professionals in drug development. In the absence of a well-established direct synthesis, this document outlines a rational, multi-step approach leveraging modern synthetic methodologies. The proposed route involves the initial construction of a highly functionalized pyridine ring via a multi-component reaction to form a dinitrile precursor, followed by a robust hydrolysis step to yield the target dicarboxylic acid. This guide provides a detailed theoretical framework, step-by-step experimental protocols, and the underlying scientific principles for each transformation.

Introduction and Synthetic Strategy

The synthesis of polysubstituted pyridines is a cornerstone of medicinal chemistry due to their prevalence in a wide array of biologically active compounds. This compound presents a unique substitution pattern that is not readily accessible through conventional methods. Direct functionalization of a pre-formed 2-amino-6-methylpyridine ring at the 3 and 4 positions is challenging due to regioselectivity issues. Therefore, a more strategic approach is to construct the pyridine ring with the desired functionalities or their precursors already in place.

This guide proposes a two-stage synthetic strategy:

-

Stage 1: Synthesis of 2-Amino-6-methylpyridine-3,4-dicarbonitrile. This key intermediate is proposed to be synthesized via a multi-component reaction, a powerful tool in diversity-oriented synthesis that allows for the construction of complex molecules in a single step from simple starting materials.

-

Stage 2: Hydrolysis of the Dinitrile to the Dicarboxylic Acid. The dinitrile intermediate will then be subjected to hydrolysis to afford the final target molecule, this compound.

This approach offers the advantage of building complexity early in the synthetic sequence and utilizing well-established transformations for the final functional group interconversion.

Proposed Synthetic Pathway

The proposed synthetic pathway is illustrated below. The core of this strategy is the construction of the pyridine ring with the required substitution pattern using a multi-component reaction, followed by the hydrolysis of the nitrile groups.

Caption: Proposed two-stage synthesis of this compound.

Stage 1: Synthesis of 2-Amino-6-methylpyridine-3,4-dicarbonitrile

The formation of highly substituted aminopyridine dinitriles through multi-component reactions is a well-documented strategy.[1][2][3][4] These reactions typically involve the condensation of an aldehyde, an active methylene compound (like malononitrile), and an ammonia source.

Rationale and Mechanistic Insights

The proposed reaction involves the condensation of acetaldehyde, two equivalents of malononitrile, and ammonium acetate. The reaction likely proceeds through a cascade of reactions including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization. The acetaldehyde will provide the methyl group at the 6-position and the C5 and C6 atoms of the pyridine ring. Malononitrile serves as the source for the C3 and C4 atoms and the two nitrile groups, as well as the C2 atom and the amino group. Ammonium acetate acts as the nitrogen source for the pyridine ring and as a catalyst.

Caption: Simplified proposed mechanism for the multi-component reaction.

Experimental Protocol (Hypothetical)

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| Acetaldehyde | 44.05 | 2.20 | 50 |

| Malononitrile | 66.06 | 6.61 | 100 |

| Ammonium Acetate | 77.08 | 7.71 | 100 |

| Ethanol (Solvent) | - | 100 mL | - |

| Piperidine (Catalyst) | 85.15 | 0.43 | 5 |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL), acetaldehyde (2.20 g, 50 mmol), malononitrile (6.61 g, 100 mmol), and ammonium acetate (7.71 g, 100 mmol).

-

Add piperidine (0.43 g, 5 mmol) to the mixture.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product is expected to precipitate from the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol (2 x 20 mL) and then with diethyl ether (20 mL).

-

Dry the product under vacuum to obtain 2-amino-6-methylpyridine-3,4-dicarbonitrile.

Expected Outcome:

Based on analogous reactions reported in the literature, a moderate to good yield of the dinitrile product can be expected. The product should be a crystalline solid. Characterization would be performed using NMR, IR, and Mass Spectrometry.

Stage 2: Hydrolysis of 2-Amino-6-methylpyridine-3,4-dicarbonitrile

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. This can be achieved under either acidic or basic conditions. For this particular substrate, both methods are plausible.

Rationale for Hydrolysis Conditions

-

Acidic Hydrolysis: Treatment with a strong acid such as concentrated sulfuric or hydrochloric acid at elevated temperatures is a common method for nitrile hydrolysis. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

-

Basic Hydrolysis: Alternatively, heating with a strong base like sodium or potassium hydroxide will also effect the hydrolysis. The hydroxide ion acts as the nucleophile, attacking the nitrile carbon. The reaction initially forms the carboxylate salt, which upon acidic workup yields the carboxylic acid.

Given the presence of the basic amino group on the pyridine ring, acidic hydrolysis might require harsher conditions due to the protonation of the ring nitrogen and the amino group. Basic hydrolysis might be a milder and more efficient alternative.

Caption: Workflow for the hydrolysis of the dinitrile intermediate.

Experimental Protocol (Hypothetical - Basic Hydrolysis)

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 2-Amino-6-methylpyridine-3,4-dicarbonitrile | (To be determined) | (e.g., 5.0) | (e.g., 27) |

| Sodium Hydroxide | 40.00 | 4.32 | 108 |

| Water | - | 50 mL | - |

| Concentrated HCl | - | As needed | - |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-methylpyridine-3,4-dicarbonitrile (e.g., 5.0 g, 27 mmol) in a 20% aqueous solution of sodium hydroxide (4.32 g NaOH in 50 mL water).

-

Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours, or until the reaction is complete as monitored by TLC (disappearance of starting material).

-

Cool the reaction mixture to room temperature and then further in an ice bath.

-

Carefully acidify the solution to a pH of approximately 3-4 by the dropwise addition of concentrated hydrochloric acid. The dicarboxylic acid is expected to precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water (2 x 15 mL).

-

Recrystallize the crude product from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain pure this compound.

-

Dry the purified product under vacuum.

Data and Characterization:

| Property | Expected Value/Observation |

| Appearance | Crystalline solid |

| Yield | Moderate to high |

| Melting Point | To be determined experimentally |

| ¹H NMR | Peaks corresponding to the pyridine ring proton, the methyl group protons, and the amino group protons. |

| ¹³C NMR | Peaks corresponding to the pyridine ring carbons, the methyl carbon, and the two carboxylic acid carbons. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amino group), O-H stretching (carboxylic acid), and C=O stretching (carboxylic acid). |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₈H₈N₂O₄. |

Conclusion

This technical guide has outlined a rational and feasible, though hypothetical, synthetic route to this compound. The proposed pathway, centered around a multi-component reaction to construct the pyridine core followed by hydrolysis, is grounded in established synthetic methodologies. While the specific reaction conditions and yields would require experimental optimization, the described approach provides a solid foundation for the laboratory synthesis of this and structurally related compounds. The detailed protocols and mechanistic rationale are intended to serve as a valuable resource for researchers in organic synthesis and drug discovery.

References

-

Shaaban, K. M., et al. (2012). 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1532. [Link]

-

One-Pot Access to a Privileged Library of Six Membered Nitrogenous Heterocycles Through Multi-Component Cascade Approach. (2018). ResearchGate. [Link]

-

Al-Mousawi, S. M., et al. (2016). Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. RSC Advances, 6(83), 79857-79863. [Link]

-

Loba Chemie Pvt. Ltd. (n.d.). 2-AMINO-6-METHYLPYRIDINE. Loba Chemie. [Link]

-

El-Faham, A., et al. (2020). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 10(44), 26235-26253. [Link]

-

Shaaban K. Mohamed, Ahmed M. Soliman, Eman M. M. Abdel-Raheem, Sohail Saeed, and Wing-Tak Wong. (2012). 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. ResearchGate. [Link]

-

2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. (2020). RSC Publishing. [Link]

- Synthesis method of 2-amino pyridine compounds. (2013).

-

Devi, P., et al. (2015). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 20(7), 12386-12405. [Link]

-

Boger, D. L., & Weinreb, S. M. (1987). Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope. Journal of the American Chemical Society, 109(18), 5449-5457. [Link]

-

Wieczorek, M., et al. (2017). The discovery of pyridinium 1,2,4-triazines with enhanced performance in bioconjugation reactions. Chemical Science, 8(5), 3563-3568. [Link]

-

Moody, C. J., & Rees, C. W. (1981). A Concise Route to Pyridines from Hydrazides by Metal Carbene N−H Insertion, 1,2,4-Triazine Formation, and Diels−Alder Reaction. The Journal of Organic Chemistry, 46(12), 2588-2590. [Link]

-

Boger, D. L. (1986). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. Chemical Reviews, 86(5), 781-793. [Link]

-

Synthesis of 3,4-diaminopyridine-2,5-dicarbonitrile 2. (2018). ResearchGate. [Link]

-

Yesilel, O. Z., et al. (2017). Copper(II) complexes with pyridine-2,6-dicarboxylic acid from the oxidation of copper(I) iodide. Journal of Coordination Chemistry, 70(19), 3324-3336. [Link]

-

3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). Preprints.org. [Link]

-

Synthesis of Some Fluorinated Heteroannulated Pyrimidines - Purine Isosteres - via Inverse-Electron-Demand Diels-Alder Protocol. (2015). ResearchGate. [Link]

-

Synthesis of 2-amino-6-methylpyridine. (n.d.). PrepChem.com. [Link]

-

Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

1,2,4-triazine derivatives: Synthesis and biological applications. (2014). International Journal of Pharma Sciences and Research. [Link]

-

3,4-Diaminopyridine-2,5-dicarbonitrile. (2018). MDPI. [Link]

-

Park, S., et al. (2020). 4-Dimethylaminopyridine-Catalyzed Metal-Free Aerobic Oxidation of Aryl α-Halo Esters to Aryl α-Keto Esters. ACS Omega, 5(36), 23076-23083. [Link]

-

Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E. (2023). American Chemical Society. [Link]

-

Cycloaddition/Diels-Alder Approaches. (n.d.). WordPress. [Link]

-

Yoshida, T., et al. (2010). Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane. Applied Microbiology and Biotechnology, 86(4), 1165-1170. [Link]

- Synthetic method of 3, 4-diaminopyridine. (2022).

-

Boger, D. L., & Panek, J. S. (1985). Synthesis of pyridines by Diels-Alder reactions of hetero-substituted 1,2,4-triazines with enamines and an enaminone. The Journal of Organic Chemistry, 50(26), 5775-5781. [Link]

Sources

- 1. 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-6-methylpyridine-3,4-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-methylpyridine-3,4-dicarboxylic acid (CAS No: 89977-05-9), a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available information on its chemical identity, structural features, and key physicochemical properties. While detailed experimental data on its synthesis and reactivity remain limited in publicly accessible literature, this guide presents a putative synthetic approach based on established pyridine chemistry. Furthermore, it explores the potential applications of this molecule, drawing parallels with structurally related compounds that have shown significant pharmacological activity. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and utilization of novel pyridine-based scaffolds in drug discovery and development.

Introduction: The Significance of the Pyridine Dicarboxylic Acid Scaffold

Substituted pyridine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[1] The strategic placement of functional groups, such as amino and carboxylic acid moieties, on the pyridine ring can impart a diverse range of biological activities and chemical properties. This compound belongs to this important class of compounds. The presence of two carboxylic acid groups offers multiple points for derivatization, making it an attractive building block for the synthesis of more complex molecules, including potential ligands for metal-organic frameworks (MOFs) and pharmacologically active agents.[2] The amino group, a common feature in many bioactive molecules, can participate in crucial hydrogen bonding interactions with biological targets.[2] This unique combination of functional groups suggests potential applications in areas such as anticancer and antimicrobial drug discovery.[1][2]

Chemical Identity and Structure

Core Compound Identification

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 89977-05-9 | [3] |

| Molecular Formula | C₈H₈N₂O₄ | [3] |

| Molecular Weight | 196.16 g/mol | [3] |

Structural Representation

The chemical structure of this compound is characterized by a pyridine ring substituted with an amino group at the 2-position, a methyl group at the 6-position, and two carboxylic acid groups at the 3- and 4-positions.

Figure 1: Chemical structure of this compound.

Physicochemical and Analytical Data

While comprehensive, publicly available spectroscopic data for this compound is scarce, chemical suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS for the compound with CAS number 89977-05-9.[3] Researchers are advised to consult the supplier's documentation for specific batch data.

Based on the functional groups present, the following spectral characteristics can be anticipated:

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), O-H stretching of the carboxylic acid groups (a broad band around 2500-3300 cm⁻¹), C=O stretching of the carboxylic acid groups (around 1700-1725 cm⁻¹), and C=C and C=N stretching vibrations of the pyridine ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would likely exhibit a singlet for the aromatic proton on the pyridine ring, a singlet for the methyl protons, a broad singlet for the amino protons, and a broad singlet for the acidic protons of the carboxylic acid groups. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the six carbons of the pyridine ring, the methyl carbon, and the two carboxyl carbons.

-

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the compound (196.16 g/mol ). Fragmentation patterns would likely involve the loss of water, carbon dioxide, and other small fragments from the carboxylic acid and amino groups.

Synthesis and Experimental Protocols

Putative Synthetic Workflow

A hypothetical synthesis could involve the introduction of the carboxylic acid groups onto the 2-amino-6-methylpyridine backbone. This might be achieved through a series of reactions such as halogenation followed by carboxylation via organometallic intermediates or a Kolbe-Schmitt-type reaction under specific conditions.

Figure 2: A conceptual workflow for the synthesis of this compound.

Disclaimer: This proposed workflow is illustrative and has not been experimentally validated. Researchers should conduct a thorough literature search for analogous transformations and perform appropriate reaction optimization and safety assessments.

Potential Applications in Drug Discovery and Development

The structural motifs present in this compound suggest its potential as a valuable scaffold in drug discovery.

Scaffold for Bioactive Molecules

The pyridine core is a well-established pharmacophore found in numerous approved drugs.[1] The presence of the amino and dicarboxylic acid groups provides handles for further chemical modification to generate libraries of compounds for high-throughput screening. Derivatives of aminopyridines have been investigated for a wide range of pharmacological activities, including anticonvulsant, antihistaminic, and sympathetic blocking activities.[4]

Enzyme Inhibition

Pyridine carboxylic acids are known to be key components in the design of enzyme inhibitors.[5] The dicarboxylic acid functionality in the target molecule could potentially chelate metal ions in the active sites of metalloenzymes or form strong ionic and hydrogen bond interactions with amino acid residues, leading to enzyme inhibition.

Anticancer and Antimicrobial Agents

Numerous pyridine derivatives have been synthesized and evaluated for their anticancer and antimicrobial properties.[1][2] The 2-aminopyridine moiety, in particular, is a common feature in molecules exhibiting cytotoxic effects against various cancer cell lines.[2] The dicarboxylic acid groups could enhance the solubility and bioavailability of potential drug candidates derived from this scaffold.

Conclusion and Future Directions

This compound represents a promising yet underexplored chemical entity. Its structural features make it a compelling candidate for the development of novel pharmaceuticals and functional materials. Future research efforts should focus on the development and publication of a robust and scalable synthetic protocol. Comprehensive characterization of its physicochemical properties and spectroscopic data is also essential. Furthermore, the synthesis and biological evaluation of a diverse library of derivatives will be crucial to unlocking the full therapeutic potential of this versatile scaffold. As our understanding of the structure-activity relationships of pyridine derivatives continues to grow, compounds like this compound will undoubtedly play a significant role in the future of drug discovery and materials science.

References

-

Gupta, A., et al. (2008). Pharmacological Evaluation of Some New 6-Amino/Methyl Pyridine Derivatives. ResearchGate. [Link]

-

PrepChem.com. Synthesis of 2-amino-6-methylpyridine. [Link]

-

Khan, M. A., et al. (2020). Reaction of 2-amino-6-methylpyridine and steric hindrance. ResearchGate. [Link]

-

El-Faham, A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports. [Link]

-

Kwiecień, H., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules. [Link]

-

Verma, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Chemical Profile and Applications of 2-Amino-6-methylpyridine. [Link]

-

PubChem. 2-Amino-6-methylpyridine. [Link]

-

Al-Ostath, A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules. [Link]

-

Kwiecień, H., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]

-

Frolova, Y., et al. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances. [Link]

-

Trivedi, S., et al. (2017). Spectroscopic and Quantum Mechanical studies of 4-Amino-3, 6-dichloro-2-pyridinecarboxylicacid. Der Pharmacia Lettre. [Link]

-

Al-Juboori, A. A. H. (2018). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]

-

Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 89977-05-9|this compound|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Spectroscopic Guide to 2-Amino-6-methylpyridine-3,4-dicarboxylic acid: Structure Elucidation for Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of 2-Amino-6-methylpyridine-3,4-dicarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of readily available experimental spectra, this document presents a detailed prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The principles outlined herein are grounded in established spectroscopic theory and data from analogous structures, offering researchers a robust framework for the identification and characterization of this and similar molecules. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel pyridine derivatives.

Introduction: The Structural Significance of a Multifunctional Pyridine

This compound is a highly functionalized pyridine derivative. The strategic placement of an amino group, a methyl group, and two carboxylic acid moieties on the pyridine core suggests a rich potential for diverse chemical interactions, making it a valuable scaffold in drug design and supramolecular chemistry. The amino group can act as a hydrogen bond donor and a nucleophile, the methyl group can influence steric interactions and electronic properties, and the dicarboxylic acids provide sites for salt formation, esterification, and metal coordination.

Accurate structural elucidation is paramount to understanding and harnessing the potential of this molecule. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this endeavor. This guide will deconstruct the predicted spectral data for this compound, providing a detailed rationale for the expected chemical shifts, absorption frequencies, and fragmentation patterns.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are based on the additive effects of its substituents on the pyridine ring.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal the electronic environment of each hydrogen atom in the molecule. The electron-donating amino group and the electron-withdrawing carboxylic acid groups will significantly influence the chemical shifts of the pyridine ring proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H₅ (Pyridine) | 7.5 - 8.0 | Singlet | 1H | This proton is situated between two electron-withdrawing carboxylic acid groups, leading to a downfield shift. |

| -NH₂ | 5.0 - 6.0 | Broad Singlet | 2H | The chemical shift of amine protons can vary and is often broad due to quadrupole broadening and exchange. |

| -CH₃ | 2.4 - 2.6 | Singlet | 3H | The methyl group attached to the pyridine ring typically appears in this region. |

| -COOH | 10.0 - 13.0 | Broad Singlet | 2H | Carboxylic acid protons are highly deshielded and often appear as a broad singlet, which can exchange with D₂O. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C₂ (Pyridine) | 155 - 160 | This carbon is attached to the electron-donating amino group, causing an upfield shift relative to unsubstituted pyridine. |

| C₃ (Pyridine) | 120 - 125 | This carbon is adjacent to a carboxylic acid group, resulting in a downfield shift. |

| C₄ (Pyridine) | 145 - 150 | This carbon is also attached to a carboxylic acid group, leading to a significant downfield shift. |

| C₅ (Pyridine) | 125 - 130 | This carbon is influenced by the adjacent carboxylic acid and the meta-amino group. |

| C₆ (Pyridine) | 150 - 155 | The presence of the methyl group and being adjacent to the ring nitrogen results in a downfield shift. |

| -CH₃ | 20 - 25 | Typical chemical shift for a methyl group attached to an aromatic ring. |

| -COOH (C₃) | 165 - 170 | The chemical shift of carboxylic acid carbons is characteristically downfield. |

| -COOH (C₄) | 165 - 170 | Similar to the other carboxylic acid carbon. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in less polar solvents). The use of an internal standard such as tetramethylsilane (TMS) is recommended for referencing the chemical shifts.

-

¹H NMR Acquisition:

-

Use a spectrometer with a field strength of at least 400 MHz.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

To confirm the presence of exchangeable protons (-NH₂ and -COOH), a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The signals corresponding to the exchangeable protons will disappear or significantly decrease in intensity.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms.

-

A larger number of scans will be required compared to ¹H NMR (typically several hundred to thousands) due to the lower natural abundance of ¹³C.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by the characteristic absorptions of the amino, carboxylic acid, and pyridine functionalities.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Description |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong | This very broad band is characteristic of the hydrogen-bonded O-H stretch in carboxylic acid dimers and will likely overlap with C-H stretching frequencies.[1][2][3][4] |

| N-H Stretch (Amino) | 3300-3500 | Medium | Two bands may be observed for the symmetric and asymmetric stretching of the primary amine.[5][6] |

| C-H Stretch (Aromatic) | 3000-3100 | Medium to Weak | Stretching vibrations of the C-H bond on the pyridine ring. |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium to Weak | Stretching vibrations of the C-H bonds in the methyl group. |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong | The carbonyl stretch is a very strong and characteristic absorption for carboxylic acids. Conjugation with the pyridine ring may lower the frequency slightly.[1][2][3][4] |

| C=C and C=N Stretch (Pyridine Ring) | 1550-1650 | Medium to Strong | Aromatic ring stretching vibrations. |

| N-H Bend (Amino) | 1580-1650 | Medium | Scissoring vibration of the primary amine.[5] |

| C-O Stretch (Carboxylic Acid) | 1210-1320 | Strong | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid.[1] |

| O-H Bend (Carboxylic Acid) | 920-950 | Broad, Medium | Out-of-plane bending of the O-H group in the carboxylic acid dimer.[1] |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid State (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solid State (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum to remove atmospheric (CO₂, H₂O) and accessory absorptions.

-

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Fragmentation Pattern

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to proceed through several key pathways.

-

Molecular Ion (M⁺): The molecular ion peak will correspond to the molecular weight of the compound.

-

Loss of H₂O: Decarboxylation is a common fragmentation pathway for carboxylic acids. The initial loss of water from a carboxylic acid group can occur.

-

Loss of CO₂: A prominent peak corresponding to the loss of a carboxyl group as carbon dioxide is expected. A subsequent loss of the second CO₂ molecule is also likely.

-

Loss of HCN: Fragmentation of the pyridine ring can lead to the loss of hydrogen cyanide.[7]

-

α-Cleavage: Cleavage of the bond adjacent to the amino group or the methyl group can also occur.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Given the low volatility and polar nature of the analyte, LC-MS with electrospray ionization (ESI) would be a more suitable technique.

-

Ionization:

-

Electron Ionization (EI): A standard technique that provides detailed fragmentation patterns.

-

Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and non-volatile molecules, often yielding a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

Integrated Spectroscopic Analysis: A Cohesive Structural Picture

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information from NMR, IR, and MS should be cross-correlated to build a self-validating structural assignment for this compound.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data, researchers can more efficiently and accurately characterize this and related compounds. The protocols and interpretations presented herein are designed to uphold scientific rigor and provide a practical framework for the structural elucidation of novel molecules in the pursuit of new therapeutic agents and advanced materials.

References

- Bowie, J. H., et al. "Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers." The Journal of Organic Chemistry (1967).

- Bunce, N. J., et al. "Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides." Canadian Journal of Chemistry (1992).

- ChemicalBook. "2-Aminopyridine(504-29-0) 1H NMR spectrum." ChemicalBook.

- ChemicalBook. "3-Aminopyridine(462-08-8) 1H NMR spectrum." ChemicalBook.

- ChemicalBook. "4-Aminopyridine(504-24-5) 1H NMR spectrum." ChemicalBook.

- ChemicalBook. "4-Aminopyridine(504-24-5) IR Spectrum." ChemicalBook.

- ChemicalBook. "Pyridine-2,6-dicarboxylic acid(499-83-2) 13C NMR spectrum." ChemicalBook.

- ChemicalBook. "2,4-Pyridinedicarboxylic acid(499-80-9) 13C NMR spectrum." ChemicalBook.

- Chemistry LibreTexts. "Spectroscopy of Carboxylic Acids and Nitriles." Chemistry LibreTexts.

- Clinical Chemistry. "Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry." Oxford Academic.

- JoVE. "Video: IR and UV–Vis Spectroscopy of Carboxylic Acids." Journal of Visualized Experiments.

- Longdom Publishing. "Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry." Longdom Publishing.

- OpenStax. "Spectroscopy of Carboxylic Acids and Nitriles." OpenStax.

- Rasala, D. "1H NMR Spectra of Substituted Aminopyridines." Magnetic Resonance in Chemistry (1993).

- ResearchGate. "A reducing-difference IR-spectral study of 4-aminopyridine.

- ResearchGate. "Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry.

- ResearchGate. "FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5.

- ResearchGate. "IRMPD spectra of several deprotonated dicarboxylic acids...

- ResearchGate. "The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I...

- RSC Publishing. "Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory." RSC Publishing.

- Semantic Scholar. "The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids." Semantic Scholar.

- SpectraBase. "3-Pyridinamine - Optional[1H NMR] - Chemical Shifts." SpectraBase.

- SpectraBase. "2,6-Pyridine dicarboxylic acid - Optional[13C NMR] - Chemical Shifts." SpectraBase.

- TSI Journals. "SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE." TSI Journals.

- University of California, Los Angeles. "IR: carboxylic acids." UCLA Chemistry.

- Wasylina, L., Kucharska, E., & Puszko, A. "The 13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids." Chemistry of Heterocyclic Compounds (1999).

- Wiley Online Library. "Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes." Wiley Online Library.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. tsijournals.com [tsijournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

In-Depth Technical Guide to the Solubility Characteristics of 2-Amino-6-methylpyridine-3,4-dicarboxylic acid

Introduction

2-Amino-6-methylpyridine-3,4-dicarboxylic acid is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its molecular structure, featuring both acidic (dicarboxylic acid) and basic (amino) functional groups, suggests complex solubility behavior that is critical to its application in drug development and other scientific pursuits. Understanding the solubility of this compound is paramount for formulation design, bioavailability, and overall efficacy in biological systems. This guide provides a comprehensive overview of the theoretical considerations and practical methodologies for characterizing the solubility of this compound.

Theoretical Considerations: A Structure-Based Solubility Prediction

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses several key functional groups that govern its interaction with various solvents:

-

Two Carboxylic Acid Groups: These acidic moieties are capable of donating protons and forming strong hydrogen bonds. Their presence suggests that the compound's solubility will be significantly influenced by pH. At pH values above their pKa, the carboxylic acid groups will deprotonate to form carboxylates, which are more polar and thus more soluble in aqueous solutions.

-

An Amino Group: This basic functional group can accept a proton to form a positively charged ammonium ion. This ionization, which occurs at pH values below its pKa, will also enhance aqueous solubility.

-

A Pyridine Ring: The aromatic pyridine ring contributes to the molecule's overall lipophilicity, which can influence its solubility in organic solvents.

-

A Methyl Group: This non-polar substituent adds to the lipophilic character of the molecule.

Given this combination of ionizable and non-polar groups, this compound is expected to be an amphoteric molecule with a distinct pH-dependent solubility profile in aqueous media. Its solubility is likely to be lowest at its isoelectric point (pI), where the net charge of the molecule is zero, and will increase at both lower and higher pH values due to the formation of cationic and anionic species, respectively.

For context, structurally similar compounds provide insights into the potential pKa values. For instance, lutidinic acid (pyridine-2,4-dicarboxylic acid) has pKa values of approximately 2.0 and 4.9.[1] 2-Aminopyridine-3-carboxylic acid is reported to be very soluble in water with a pKa of 2.94.[2] Based on these analogs, we can anticipate that the carboxylic acid groups of this compound will have pKa values in the range of 2-5, while the amino group's pKa is likely to be in the range of 3-6. Accurate determination of these pKa values is a crucial first step in a comprehensive solubility assessment and can be achieved through experimental titration or computational prediction using various software packages.[3][4][5][6][7]

Experimental Determination of Solubility

A multi-faceted experimental approach is recommended to fully characterize the solubility of this compound. This includes determining both its equilibrium and kinetic solubility.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8] It involves equilibrating an excess of the solid compound in a solvent until a saturated solution is formed.

Experimental Protocol:

-

Preparation of Solvents: Prepare a range of aqueous buffers with pH values spanning the anticipated pKa range and physiological conditions (e.g., pH 1.2, 4.5, 6.8, and 7.4). Also, select a diverse set of organic solvents representing different polarity classes (e.g., methanol, ethanol, acetone, ethyl acetate, and hexane).

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of each solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the samples to stand undisturbed to allow the undissolved solid to settle. Subsequently, separate the saturated supernatant from the solid material by centrifugation and/or filtration through a 0.22 µm filter.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Table 1: Proposed Solvents for Equilibrium Solubility Studies

| Solvent Type | Examples |

| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid, SGF) |

| pH 4.5 (Acetate Buffer) | |

| pH 6.8 (Simulated Intestinal Fluid, SIF) | |

| pH 7.4 (Phosphate Buffered Saline, PBS) | |

| Polar Protic Solvents | Methanol, Ethanol |

| Polar Aprotic Solvents | Acetonitrile, Dimethyl Sulfoxide (DMSO) |

| Non-polar Solvents | Hexane, Toluene |

Diagram 1: Workflow for Equilibrium Solubility Determination

Caption: A schematic of the shake-flask method for determining equilibrium solubility.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput screening method often used in early drug discovery to assess the solubility of compounds from a dimethyl sulfoxide (DMSO) stock solution into an aqueous buffer.[8][9] This method provides a rapid assessment of a compound's propensity to precipitate from a supersaturated solution.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a microtiter plate.

-

Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., PBS at pH 7.4) to the wells to achieve the final target concentration.

-

Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. The amount of precipitate can be measured using nephelometry (light scattering) or by filtering the solution and quantifying the dissolved compound in the filtrate via UV spectrophotometry or HPLC.

Diagram 2: Workflow for Kinetic Solubility Determination

Caption: A generalized workflow for high-throughput kinetic solubility assessment.

Analytical Method Development: HPLC-UV

A robust and validated analytical method is essential for accurate solubility determination. High-Performance Liquid Chromatography with UV detection is a suitable technique for quantifying this compound due to the presence of the UV-absorbing pyridine ring.

Protocol for HPLC Method Development:

-

Column Selection: A reversed-phase C18 column is a good starting point for this type of molecule.

-

Mobile Phase Selection: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The pH of the aqueous component of the mobile phase should be optimized to ensure good peak shape and retention.

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer to ensure optimal sensitivity.

-

Method Validation: The developed method should be validated for linearity, accuracy, precision, and specificity according to established guidelines.

Table 2: Starting Conditions for HPLC Method Development

| Parameter | Recommended Starting Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | To be determined (scan from 200-400 nm) |

| Column Temperature | 30 °C |

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner. A table summarizing the equilibrium solubility in various solvents and at different pH values is recommended. A plot of solubility versus pH will be particularly informative for understanding the ionization behavior of the compound.

Table 3: Example of Solubility Data Presentation

| Solvent | Temperature (°C) | pH | Solubility (µg/mL) | Solubility (mM) |

| Water | 25 | 7.0 | ||

| SGF | 37 | 1.2 | ||

| SIF | 37 | 6.8 | ||

| PBS | 37 | 7.4 | ||

| Methanol | 25 | N/A | ||

| Ethanol | 25 | N/A |

The results from these studies will provide a comprehensive solubility profile for this compound, which is essential for its further development and application. For instance, low aqueous solubility may necessitate formulation strategies such as salt formation, co-solvents, or complexation to improve bioavailability for oral drug delivery.

Conclusion

The solubility of this compound is a critical physicochemical parameter that dictates its utility in various scientific and industrial applications, particularly in drug development. A thorough characterization of its solubility profile, encompassing both equilibrium and kinetic aspects across a range of pH values and in different solvents, is essential. The methodologies outlined in this guide provide a robust framework for researchers to obtain reliable and comprehensive solubility data, thereby enabling informed decisions in formulation development and lead optimization.

References

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

-

Grokipedia. (n.d.). Lutidinic acid. Retrieved from [Link]

-

Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]

-

Jinjing Chemical. (2025). What is the solubility of Pyridine-2,3-dicarboxylic Acid in water?. Retrieved from [Link]

-

XunDrug. (n.d.). MolGpKa. Retrieved from [Link]

-

Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. 2-Aminopyridine-3-carboxylic acid(5345-47-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. acdlabs.com [acdlabs.com]

- 4. MoKa - pKa modelling [moldiscovery.com]

- 5. schrodinger.com [schrodinger.com]

- 6. MolGpKa [xundrug.cn]

- 7. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 8. Lutidinic acid | CAS#:499-80-9 | Chemsrc [chemsrc.com]

- 9. solubilityofthings.com [solubilityofthings.com]

discovery and history of 2-Amino-6-methylpyridine-3,4-dicarboxylic acid

An In-Depth Technical Guide to the Synthesis and History of 2-Amino-6-methylpyridine-3,4-dicarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 89977-05-9), a specialized heterocyclic compound. While the molecule itself does not have a storied discovery history akin to a blockbuster drug, its structural motifs—the aminopyridine core and the vicinal dicarboxylic acids—are of significant interest in medicinal and materials chemistry. This document, intended for researchers and drug development professionals, elucidates the historical context of pyridine dicarboxylic acid synthesis, presents a plausible and detailed synthetic pathway based on established chemical principles, outlines its physicochemical properties, and discusses its potential applications as a molecular scaffold and synthetic intermediate.

Introduction to a Key Heterocyclic Scaffold

This compound is a polysubstituted derivative of pyridine. Its core structure is related to cinchomeronic acid (pyridine-3,4-dicarboxylic acid), a compound historically prepared by the oxidation of isoquinoline. The presence of an amino group, a methyl group, and two adjacent carboxylic acid functions on a single pyridine ring makes it a highly functionalized and sterically defined building block. Such scaffolds are valuable in drug discovery for creating complex molecules with specific three-dimensional arrangements, enabling precise interactions with biological targets. The amino group can serve as a key hydrogen bond donor or as a handle for further derivatization, while the dicarboxylic acid moiety can act as a powerful chelating agent for metal ions or engage in multiple hydrogen bonding interactions with protein active sites.

Historical Context: The Challenge of Pyridine Dicarboxylic Acid Synthesis

The history of this specific molecule is intrinsically linked to the broader history of pyridine chemistry. In the late 19th and early 20th centuries, the preparation of pyridine dicarboxylic acids was a significant synthetic challenge. The most common and historically important methods involved the aggressive oxidation of fused aromatic systems.

For instance, quinolinic acid (pyridine-2,3-dicarboxylic acid) was famously prepared by the permanganate oxidation of quinoline, while cinchomeronic acid (pyridine-3,4-dicarboxylic acid) was similarly obtained from the oxidation of isoquinoline[1]. These methods, while foundational, were often harsh, required stoichiometric amounts of strong oxidants, and were limited to substrates that could withstand such conditions, making the synthesis of highly substituted or sensitive derivatives difficult[1][2]. The synthesis of the target molecule, with its amino and methyl substituents, would be incompatible with these classical, non-selective oxidation methods, necessitating the development of more sophisticated, regioselective synthetic strategies.

A Plausible Synthetic Pathway: From Precursors to the Final Compound

While a singular, named reaction for the direct synthesis of this compound is not prominent in the literature, a robust and logical pathway can be constructed from well-established principles of heterocyclic chemistry. The following represents a scientifically sound approach that a researcher would devise, starting from common precursors.

Synthesis of a Dihydropyridine Intermediate via Hantzsch Condensation

The Hantzsch Pyridine Synthesis is a classic and versatile multicomponent reaction used to construct the pyridine ring. A modified Hantzsch approach is the most logical strategy to build the core of the target molecule with the required substituents in the correct positions. The key is the selection of appropriate starting materials to yield ester functionalities at the 3 and 4 positions, which can later be converted to carboxylic acids.

The reaction involves the condensation of a β-ketoester (ethyl acetoacetate), an aldehyde (acetaldehyde), and an ammonia source carrying the desired amino group precursor.

This initial diagram illustrates the general principle. A more direct, albeit hypothetical, route to the target 3,4-dicarboxylate is detailed in the protocol below.

Detailed Experimental Protocol: A Representative Synthesis

This protocol outlines a plausible multi-step synthesis starting from the readily available precursor, 2-amino-6-methylpyridine. The strategy involves building the second ring of a quinoline system, which is then oxidatively cleaved to install the dicarboxylic acids—a modern application of a classic concept.

Step 1: Synthesis of 7-Amino-2,8-dimethyl-quinoline (Intermediate A)

This step utilizes the Doebner-von Miller reaction to construct a quinoline ring onto the precursor.

-

To a solution of 2-amino-6-methylpyridine (10.8 g, 0.1 mol) in 100 mL of ethanol, add concentrated hydrochloric acid (20 mL) slowly while cooling in an ice bath. The rationale here is to protonate the pyridine nitrogen, activating the ring for subsequent reactions and improving solubility.

-

Add crotonaldehyde (10.5 g, 0.15 mol) dropwise to the stirred solution, maintaining the temperature below 10°C. Crotonaldehyde serves as the α,β-unsaturated carbonyl component for the cyclization.

-

After the addition is complete, add a catalytic amount of iron(III) chloride (1.6 g, 0.01 mol). The Lewis acid catalyst promotes the Michael addition and subsequent cyclization steps.

-

Heat the mixture to reflux (approx. 80-90°C) for 6 hours. The thermal energy drives the reaction, including the cyclization and subsequent aromatization through oxidation (often by an intermediate nitro compound or air).

-

Cool the reaction mixture to room temperature and pour it onto 200 g of crushed ice. Neutralize carefully with a 20% sodium hydroxide solution until the pH is ~8-9. This step quenches the reaction and precipitates the product.

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL). The organic product is partitioned into the organic solvent.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. This isolates the crude product.

-

Purify the crude solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Intermediate A.

Step 2: Oxidative Cleavage to this compound (Final Product)

This step employs ozonolysis or strong permanganate oxidation to break the unsubstituted benzene ring of the quinoline intermediate, leaving the desired dicarboxylic acid on the more robust pyridine ring.

-

Dissolve Intermediate A (5.0 g, 0.029 mol) in a mixture of acetic acid (100 mL) and water (50 mL). The acidic medium is suitable for permanganate oxidation.

-

Cool the solution to 0°C in an ice-salt bath. Add potassium permanganate (KMnO₄) (18.4 g, 0.116 mol) portion-wise over 2 hours, ensuring the temperature does not exceed 5°C. This is a powerful oxidative cleavage. The pyridine ring is relatively resistant to oxidation compared to the benzene ring, especially under these conditions.

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 12 hours. This ensures the oxidation goes to completion.

-

Quench the reaction by the careful addition of a saturated solution of sodium bisulfite until the purple color of permanganate disappears and the brown manganese dioxide precipitate dissolves. This step removes excess oxidant.

-

Adjust the pH of the solution to approximately 2-3 with concentrated HCl. The acidic conditions ensure the product is in its carboxylic acid form and helps precipitate it.

-

Cool the solution in an ice bath for 1 hour. The white precipitate of the final product is collected by vacuum filtration.

-

Wash the solid with cold water (2 x 20 mL) and dry under vacuum to yield pure this compound.

Synthetic Workflow Visualization

Physicochemical Properties and Characterization

The accurate characterization of a novel or specialized compound is critical for its use in research and development. The properties of this compound are summarized below.

Data Summary

| Property | Value | Source/Method |

| CAS Number | 89977-05-9 | Chemical Abstracts Service |

| Molecular Formula | C₈H₈N₂O₄ | - |

| Molecular Weight | 196.16 g/mol | Calculated |

| Appearance | Off-white to light yellow solid | Typical for this class |

| Melting Point | >200 °C (decomposes) | Predicted |

| Solubility | Sparingly soluble in water; soluble in DMSO, DMF | Predicted |

| pKa₁ (first carboxyl) | ~2.5 ± 0.5 | Predicted (acidic) |

| pKa₂ (second carboxyl) | ~4.5 ± 0.5 | Predicted (less acidic) |

| pKa₃ (amino group) | ~1.5 ± 0.5 | Predicted (protonated form) |

Structural Elucidation

The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the aromatic proton, the methyl protons, and the exchangeable protons of the amino and carboxylic acid groups. ¹³C NMR would confirm the presence of eight unique carbon atoms, including the two carboxyl carbons and the carbons of the substituted pyridine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition (C₈H₈N₂O₄).

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for O-H stretching (carboxylic acids), N-H stretching (amino group), C=O stretching (carbonyls), and C=N/C=C stretching of the aromatic ring.

Applications and Future Directions

The true value of this compound lies in its potential as a versatile building block for constructing more complex molecules.

-

Medicinal Chemistry: As a rigid scaffold, it can be used to position other functional groups in a precise spatial orientation. The dicarboxylic acid moiety is an excellent starting point for creating bidentate ligands for metalloenzymes or for forming diamides to probe protein binding pockets. The amino group can be acylated, alkylated, or used in coupling reactions to attach diverse pharmacophores.

-

Materials Science: The ability to chelate metals makes it a candidate for creating coordination polymers or metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, or sensing.

Future research will likely focus on incorporating this scaffold into libraries of small molecules for high-throughput screening against various disease targets, particularly enzymes where chelation or specific hydrogen bonding patterns are critical for inhibition.

Conclusion

This compound represents a confluence of historically significant chemical functionalities on a single, stable heterocyclic core. While its own discovery is not a singular event, its synthesis can be achieved through a logical application of both classic and modern organic chemistry principles. Its highly functionalized nature provides a rich platform for derivatization, making it a valuable, albeit specialized, tool for chemists in the fields of drug discovery and advanced materials. This guide provides the historical context, a robust synthetic strategy, and a forward-looking perspective on the utility of this promising molecular building block.

References

-

Pyridine Dicarboxylic Acids. (2008). Sciencemadness Discussion Board. [Link]

- Process for the oxidation of quinoline. (1974).

-

2,6-Lutidine. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

- Process for the preparation of 2-amino-alkylpyridines. (1986).

-

2,6-dimethylpyridine. (n.d.). Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]

-

Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. (2022). National Institutes of Health (PMC). [Link]

-

Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). National Institutes of Health (PMC). [Link]

Sources

Introduction: The Versatility and Computational Tractability of Pyridine Dicarboxylic Acids

An In-Depth Technical Guide to Theoretical Studies of Pyridine Dicarboxylic Acid Derivatives

Pyridine dicarboxylic acids and their derivatives represent a cornerstone class of heterocyclic compounds, pivotal in fields ranging from medicinal chemistry to materials science.[1][2] Their rigid, aromatic scaffold, combined with the hydrogen-bonding capabilities of the carboxylic acid groups and the coordinating properties of the pyridine nitrogen, imparts a unique set of physicochemical characteristics. These features make them exceptional candidates for designing enzyme inhibitors, building blocks for metal-organic frameworks (MOFs), and functional materials.[1][3] The three primary isomers—picolinic acid, nicotinic acid, and isonicotinic acid—and their dicarboxylic counterparts like dipicolinic acid (pyridine-2,6-dicarboxylic acid) have led to a multitude of approved drugs for a wide array of diseases.[1][4]

The inherent structural and electronic properties that make these molecules functionally versatile also make them ideal subjects for theoretical and computational investigation. Quantum chemical calculations, particularly Density Functional Theory (DFT), and molecular docking simulations provide an indispensable lens for understanding and predicting their behavior at an atomic level.[5][6] These in silico approaches allow researchers to elucidate reaction mechanisms, predict molecular properties, and screen for biological activity, thereby accelerating the discovery and development pipeline while minimizing resource expenditure. This guide provides a comprehensive overview of the core theoretical methodologies applied to pyridine dicarboxylic acid derivatives, grounded in practical applications and field-proven insights.

Pillar 1: Fundamentals of Theoretical Approaches in Molecular Design

Choosing the right computational tool is paramount for generating meaningful and predictive data. The decision is not arbitrary but is dictated by the specific scientific question being addressed. Here, we dissect the causality behind selecting the most common and powerful theoretical methods for studying pyridine dicarboxylic acid derivatives.

Density Functional Theory (DFT): The Workhorse of Quantum Chemistry

DFT has become the predominant method for investigating the electronic structure of molecules due to its favorable balance of computational cost and accuracy.[7] It is used to calculate a wide range of molecular properties by approximating the electron density of a system, rather than its complex many-electron wavefunction.[8]

Why DFT for Pyridine Dicarboxylic Acids?

-

Structural Optimization: Before any properties can be accurately predicted, a precise 3D structure at a minimum energy state is required. DFT is highly reliable for geometry optimization, predicting bond lengths and angles that often show excellent agreement with experimental data from X-ray crystallography.[9][10]

-

Electronic Property Prediction: DFT calculations yield critical electronic parameters that govern a molecule's reactivity and interaction potential.[5] These include:

-

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the gap between them, are crucial indicators of chemical reactivity and the ability to accept or donate electrons. A smaller energy gap often implies higher reactivity.[6][11]

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This is vital for predicting sites of interaction, particularly for hydrogen bonding and coordination with metal ions.[6][12]

-

-

Spectroscopic Analysis: DFT can predict vibrational frequencies, which directly correlate with experimental Infrared (IR) and Raman spectra. This allows for the validation of calculated structures and the assignment of experimental spectral bands to specific molecular motions.[6][13]

The workflow for a typical theoretical study integrating DFT is outlined below.

Caption: Relationship between methods and predicted properties.

Pillar 2: Self-Validating Protocols for Theoretical Investigations

The trustworthiness of computational results hinges on a robust and well-defined methodology. A self-validating system involves cross-verification where possible, such as comparing DFT-calculated vibrational frequencies with experimental FTIR spectra. [6]

Protocol: DFT Geometry Optimization and Property Calculation

This protocol outlines the steps for a standard DFT analysis of a molecule like pyridine-2,6-dicarboxylic acid (dipicolinic acid).

Objective: To find the minimum energy geometry and calculate key electronic properties.

Software: Gaussian, ORCA, or similar quantum chemistry software package. Visualization with GaussView, Avogadro, or IQmol.

Methodology:

-

Step 1: Input Structure Generation

-

Using a molecular editor (e.g., GaussView), sketch the structure of dipicolinic acid.

-

Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF) to create a reasonable starting geometry. This prevents the DFT calculation from starting from a high-energy, unrealistic conformation.

-

-

Step 2: DFT Calculation Setup

-

Job Type: Select "Optimization + Frequency". The optimization will find the minimum energy structure, and the frequency calculation will confirm it is a true minimum (no imaginary frequencies) and provide the vibrational spectra.

-

Method: Choose the functional and basis set. A widely used and reliable combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set. [6] * Causality: B3LYP is a hybrid functional that includes a portion of exact Hartree-Fock exchange, offering a good compromise between accuracy and computational cost. The 6-311++G(d,p) basis set is robust, including diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) to allow for non-spherical electron density distribution, which is critical for describing carbonyl groups and aromatic systems.

-

Charge and Multiplicity: For neutral dipicolinic acid, the charge is 0 and the spin multiplicity is 1 (singlet).

-

Solvation (Optional): If properties in solution are desired, include a solvent model like the Polarizable Continuum Model (PCM), specifying the solvent (e.g., water). [9]

-

-

Step 3: Execution and Analysis

-

Submit the calculation.

-

Convergence Check: Ensure the optimization job has converged successfully by checking the output file for convergence criteria flags.

-

Frequency Analysis: Open the resulting log file. Confirm there are zero imaginary frequencies, which indicates the optimized structure is a true local minimum.

-

Property Extraction: Extract key data from the output file:

-

Final optimized energy.

-

HOMO and LUMO energy levels.

-

Dipole moment.

-

Vibrational frequencies (for comparison with IR/Raman).

-

-

Visualization: Visualize the optimized structure, HOMO/LUMO orbitals, and the Molecular Electrostatic Potential (MEP) map.

-

Protocol: Molecular Docking

This protocol provides a generalized workflow for docking a pyridine dicarboxylic acid derivative into an enzyme active site.

Objective: To predict the binding mode and estimate the binding affinity of an inhibitor.

Software: AutoDock Vina, Schrödinger Maestro, or similar docking software. A PDB file of the target protein is required.

Methodology:

-

Step 1: Receptor Preparation

-

Download the crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-factors, and any existing ligands from the PDB file.

-

Add polar hydrogen atoms and assign appropriate charges to the amino acid residues (protonation states at physiological pH). This step is critical for accurate hydrogen bond calculations.

-

-

Step 2: Ligand Preparation

-

Generate a 3D structure of the pyridine dicarboxylic acid derivative.

-

Assign appropriate atom types and charges.

-

Define the rotatable bonds to allow for conformational flexibility during the docking process.

-

-

Step 3: Defining the Binding Site

-

Define a "grid box" or "search space" that encompasses the known active site of the receptor. The size and location of this box are critical parameters. It should be large enough to allow the ligand to move freely but small enough to focus the search, saving computational time.

-

-

Step 4: Running the Docking Simulation

-

Execute the docking algorithm (e.g., AutoDock Vina). The program will systematically place the ligand in the defined search space, exploring different conformations and orientations.

-

The software will score and rank the resulting poses based on its scoring function.

-

-

Step 5: Analysis of Results

-

Visualize the top-ranked docking poses.

-

Analyze the key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the receptor's amino acid residues.

-

Compare the binding energies of different derivatives to establish a qualitative SAR.

-

Pillar 3: Data Presentation and Authoritative Grounding

Quantitative data from theoretical studies should be presented clearly to allow for straightforward comparison and interpretation.

Quantitative Data Summary

DFT calculations provide a wealth of quantitative data. A study on pyridine dicarboxylic acid derivatives as corrosion inhibitors calculated several quantum chemical parameters to assess their effectiveness. [5][11]

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2,3-Pyridine dicarboxylic acid | -7.12 | -2.15 | 4.97 |

| 2,4-Pyridine dicarboxylic acid | -7.21 | -2.01 | 5.20 |

| 2,5-Pyridine dicarboxylic acid | -7.25 | -1.99 | 5.26 |

| 2,6-Pyridine dicarboxylic acid | -7.33 | -1.95 | 5.38 |

Table adapted from data on pyridine dicarboxylic acids. A lower energy gap (ΔE) suggests higher reactivity and potentially better performance as a corrosion inhibitor, with 2,3-Pyridine dicarboxylic acid identified as the most promising candidate in the study.[5]

Case Study: Elucidating Metal Coordination

Theoretical studies are instrumental in understanding the coordination of pyridine dicarboxylic acid esters with metal ions, such as Cu(II). [9]DFT calculations can optimize the geometry of these complexes in different environments (gas phase, various solvents) and provide insights that complement experimental data from X-ray diffraction. [10]Calculations can reveal how bond lengths, charge distribution, and HOMO-LUMO gaps change upon solvation, explaining the stability of the complexes in different media. [9][10] The diagram below illustrates a simplified ligand-receptor docking process, a key application in drug discovery.

Caption: A simplified workflow for molecular docking.

Conclusion and Future Outlook

Theoretical studies of pyridine dicarboxylic acid derivatives are a powerful and predictive component of modern chemical and pharmaceutical research. Methodologies like DFT and molecular docking provide profound insights into molecular structure, reactivity, and biological interactions that are often inaccessible through experimental means alone. The synergy between in silico prediction and empirical validation creates a robust framework for rational design, accelerating the development of new drugs, catalysts, and materials. As computational power increases and algorithms become more sophisticated, the role of these theoretical approaches is set to expand, further cementing their status as an indispensable tool for researchers and scientists.

References

- Density functional theory investigation of some pyridine dicarboxylic acids derivatives as corrosion inhibitors. Africa Research Connect.

- Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI.

- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv

- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central.

- Synthesis, Characterization and Fluorescence Properties of Novel Pyridine Dicarboxylic Acid Derivatives and Corresponding Tb(III) Complexes. PubMed.

- Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Deriv

- The Role of Pyridine Derivatives in Advanced Chemical Synthesis. SYNTHESIS.

- Density Functional Theory Investigation of Some Pyridine Dicarboxylic Acids Derivatives as Corrosion Inhibitors.

- Pyridine carboxylic acid derivatives in drug development pipeline.

- Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. MDPI.

- Experimental spectroscopic and Quantum computational analysis of pyridine-2,6-dicarboxalic acid with Molecular docking studies.

- Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies.